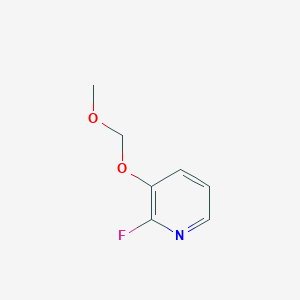

2-Fluoro-3-(methoxymethoxy)pyridine

Vue d'ensemble

Description

Méthodes De Préparation

One common method for synthesizing fluorinated pyridines is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . Industrial production methods may involve bulk manufacturing and sourcing of the compound through custom synthesis .

Analyse Des Réactions Chimiques

2-Fluoro-3-(methoxymethoxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Applications De Recherche Scientifique

2-Fluoro-3-(methoxymethoxy)pyridine has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-(methoxymethoxy)pyridine is not explicitly detailed in the available literature. like other fluorinated compounds, it is likely to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparaison Avec Des Composés Similaires

2-Fluoro-3-(methoxymethoxy)pyridine can be compared with other fluorinated pyridines, such as:

2-Fluoro-3-bromopyridine: This compound has a bromine atom instead of the methoxymethoxy group, which can lead to different reactivity and applications.

2,6-Difluoropyridine:

3-Fluoro-2-(trifluoromethyl)pyridine: This compound contains a trifluoromethyl group, which can enhance its lipophilicity and influence its interactions with biological targets.

Activité Biologique

2-Fluoro-3-(methoxymethoxy)pyridine is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 159.14 g/mol. The presence of a fluorine atom and methoxy groups contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. The compound has shown effectiveness against various strains of bacteria, particularly Gram-positive organisms. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and other pathogenic bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Enterococcus faecium | 16 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. It appears to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Table 2: Inhibition of Pro-inflammatory Mediators

The biological activity of this compound is thought to involve interaction with specific enzymes and receptors. The fluorine atom may enhance binding affinity to target proteins, while the methoxy groups could influence the compound's solubility and permeability across cell membranes .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated that this compound exhibited comparable activity to known antibiotics against multi-drug resistant strains, highlighting its potential as a lead compound for drug development .

Anti-inflammatory Research

In an experimental model of inflammation, compounds similar to this compound were tested for their ability to reduce edema in rats. The results demonstrated significant reduction in paw swelling compared to control groups, supporting its role as an anti-inflammatory agent .

Propriétés

IUPAC Name |

2-fluoro-3-(methoxymethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJOQLVBJDLBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.